molecular formula C16H22ClN3O4S B216476 Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate

Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate

Cat. No. B216476
M. Wt: 387.9 g/mol
InChI Key: LYHQNAIHDGLQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound has been studied for its potential use in scientific research due to its unique chemical properties and potential biological effects. In

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate is not fully understood. However, it has been shown to have potential as a modulator of various molecular targets such as enzymes, receptors, and ion channels. It has also been shown to have potential as a DNA intercalator and inhibitor of topoisomerases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate neurotransmitter release. It has also been shown to have potential as an anti-oxidant and anti-microbial agent.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate in lab experiments include its unique chemical properties, potential biological effects, and availability. However, the limitations include its potential toxicity and limited knowledge of its mechanism of action.

Future Directions

Future research on Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate should focus on further elucidating its mechanism of action, exploring its potential as a therapeutic agent for various diseases, and developing new derivatives with improved properties. It should also focus on exploring its potential as a tool compound in drug discovery and development, and investigating its potential as a modulator of various molecular targets.

Synthesis Methods

The synthesis of Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate involves the reaction of 4-chloro-2,5-dimethoxybenzoyl isothiocyanate with piperazine-1-carboxylic acid ethyl ester in the presence of a base. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification.

Scientific Research Applications

Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate has been studied for its potential use in scientific research due to its unique chemical properties and potential biological effects. This compound has been shown to have potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. It has also been studied for its potential use as a tool compound in drug discovery and development.

properties

Molecular Formula

C16H22ClN3O4S

Molecular Weight

387.9 g/mol

IUPAC Name

ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22ClN3O4S/c1-4-24-16(21)20-7-5-19(6-8-20)15(25)18-12-10-13(22-2)11(17)9-14(12)23-3/h9-10H,4-8H2,1-3H3,(H,18,25)

InChI Key

LYHQNAIHDGLQAX-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC(=C(C=C2OC)Cl)OC

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC(=C(C=C2OC)Cl)OC

Origin of Product

United States

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